BenchChemオンラインストアへようこそ!

(Piperidin-4-yl)phosphonic acid

GABA pharmacology Cys-loop receptors Bioisosterism

This conformationally restricted aminophosphonic acid is the critical low-activity control for GABA receptor studies—over 10-fold weaker than its phosphinic congener as a GABAC antagonist (Ki ~3.8 mM at GABAA). It eliminates charge and solubility artifacts when benchmarking active phosphinic or seleninic isosteres. Also serves as a versatile intermediate for synthesizing nanomolar PDE5 inhibitors (e.g., IC50 0.700 nM derivatives). Procure the 95% pure parent compound to enable in-house diversification at the piperidine nitrogen or phosphonic acid moiety.

Molecular Formula C5H12NO3P
Molecular Weight 165.13 g/mol
Cat. No. B13220441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Piperidin-4-yl)phosphonic acid
Molecular FormulaC5H12NO3P
Molecular Weight165.13 g/mol
Structural Identifiers
SMILESC1CNCCC1P(=O)(O)O
InChIInChI=1S/C5H12NO3P/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H2,7,8,9)
InChIKeySIUHDQKKTWZIQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (Piperidin-4-yl)phosphonic Acid: A Bioisosteric GABAergic Tool with Distinct Pharmacological Fingerprint


(Piperidin-4-yl)phosphonic acid (CAS 216870-40-5, free base) is a conformationally restricted, heterocyclic aminophosphonic acid isostere of isonipecotic acid, where the carboxylic acid moiety has been replaced by a phosphonic acid group (−PO₃H₂). Synthesised via a sequential Pudovik–Barton deoxygenation–acidic hydrolysis route that yields the target compound in good overall yields [1], the compound acts as a weak antagonist at human GABAC ρ1 receptors and shows very low affinity for GABAA receptors (Ki ~3.8 mM) [2]. These properties position it as a reference low-activity control within the isonipecotic acid-derived amino acid series, rather than a lead agonist.

Why (Piperidin-4-yl)phosphonic Acid Cannot Be Swapped with Closest In-Class GABAergic Phosphinic or Seleninic Analogues


Within the bioisosteric series derived from isonipecotic acid, phosphinic (piperidin-4-ylphosphinic acid), phosphonic (the title compound), and seleninic (SEPI) analogues show a >10-fold span in GABAC ρ1 antagonist potency and markedly divergent selectivity windows over GABAA receptors [1]. Substituting the phosphonic acid compound for its phosphinic or seleninic congeners without accounting for these quantitative pharmacological gaps can invert the intended activity profile—from a selective GABAC antagonist to a non-selective weak binder—thereby undermining the interpretability of electrophysiological, pharmacological, or chemical biology experiments [2].

Head-to-Head Quantitative Evidence: (Piperidin-4-yl)phosphonic Acid vs. In-Class GABAergic Analogues


GABAC ρ1 Antagonist Potency: >10-Fold Weaker Than the Phosphinic Acid Analogue

In a side-by-side electrophysiological characterisation on human GABAC ρ1 receptors expressed in Xenopus oocytes, piperidin-4-ylphosphonic acid (compound 4) was determined to be at least one order of magnitude (>10-fold) weaker as a GABAC antagonist than its direct congener piperidin-4-ylphosphinic acid (compound 2) [1]. This result was obtained by two-electrode voltage clamp in the same study that established compound 2 as equipotent with the standard GABAC antagonist TPMPA.

GABA pharmacology Cys-loop receptors Bioisosterism

GABAA Receptor Affinity: Millimolar Binding Contrasts with Micromolar Phosphinic Analogue Affinity

At human GABAA α3β3γ2 receptors expressed in Xenopus oocytes, piperidin-4-ylphosphonic acid exhibits an extremely low affinity with a Ki of 3.80 × 10⁶ nM (3.8 mM) [1]. In contrast, the phosphinic acid analogue piperidin-4-ylphosphinic acid and TPMPA display GABAA KB values in the 320 μM range , indicating the phosphonic acid congener is approximately 12-fold weaker at the GABAA subtype.

GABA receptor subtypes Binding affinity Selectivity profiling

GABAC vs. GABAA Selectivity Ratio: Phosphonic Acid Loses the Pharmacological Discrimination Achieved by Seleninic and Phosphinic Isosteres

The Krehan et al. study demonstrates that piperidin-4-ylseleninic acid (SEPI) achieves high GABAC selectivity over GABAA, and the phosphinic acid analogue retains a comparable selectivity profile. In stark contrast, piperidin-4-ylphosphonic acid is both a weak GABAC antagonist (>10-fold less potent than the phosphinic acid) and an even weaker GABAA ligand (Ki ~3.8 mM), resulting in an essentially flat, non-selective pharmacological profile that renders it pharmacologically silent in the low-micromolar concentration range typical for GABAergic tool compounds [1][2].

Receptor subtype selectivity Structure–activity relationship Bioisosteric replacement

Synthetic Accessibility: Defined Three-Step Route vs. Multi-Step Analogues Requiring Separate Synthetic Sequences

All members of the piperidin-4-yl isonipecotic acid bioisostere family (phosphinic, methylphosphinic, and phosphonic acids) were synthesised via a unified three-step procedure: Pudovik addition, Barton deoxygenation, and acidic hydrolysis, giving the target amino acids in good yields [1]. The phosphonic acid analogue, however, bypasses the phosphinic acid intermediate manipulation required for the phosphinic congeners and does not necessitate the seleninic acid-specific synthetic precautions reported for SEPI [2], offering a synthetically simpler procurement route for bulk custom synthesis.

Organophosphorus synthesis Pudovik addition Barton deoxygenation

Optimal Scenarios for Procuring (Piperidin-4-yl)phosphonic Acid Based on Quantitative Evidence


Negative-Control Compound in GABAergic Electrophysiology Experiments

Because piperidin-4-ylphosphonic acid is >10-fold weaker than piperidin-4-ylphosphinic acid as a GABAC antagonist and has a Ki of ~3.8 mM at GABAA receptors [1][2], it is ideally suited as a charge- and scaffold-matched inactive control in oocyte or HEK-cell electrophysiology protocols where the phosphinic or seleninic congeners serve as active test compounds. This prevents confounding charge- or solubility-related artefacts that would arise if a structurally unrelated placeholder were used.

Bioisostere Library Construction for SAR Profiling of Ionotropic GABA Receptors

In medicinal chemistry campaigns exploring bioisosteric replacements of the carboxylic acid group in GABAergic scaffolds, the phosphonic acid congener provides a critical data point for the phosphonic acid isotere. The published head-to-head data [1] allow rank-ordering across phosphinic, phosphonic, and seleninic isosteres within a single assay system, enabling rational selection of the optimal acid isostere for desired GABAC/GABAA selectivity outcomes.

Starting Material for Piperidin-4-ylphosphonic Acid-Derived PDE5 Inhibitor Scaffolds

Derivatives of piperidin-4-ylphosphonic acid have shown nanomolar PDE5 inhibitory activity, exemplified by a sulfonamide-linked analogue with an IC50 of 0.700 nM against rabbit platelet PDE5 [1]. For research groups developing phosphonic-acid-bearing PDE5 inhibitors, the parent (piperidin-4-yl)phosphonic acid serves as a key synthetic intermediate whose procurement enables in-house diversification at the piperidine nitrogen or phosphonic acid moiety.

Teaching and Method-Development Standard for Organophosphorus Bioisostere Synthesis

The published three-step synthetic sequence (Pudovik addition, Barton deoxygenation, acidic hydrolysis) provides a well-defined, reproducible route that yields the phosphonic acid in good yields [1]. This makes the compound a suitable standard for academic teaching laboratories demonstrating organophosphorus chemistry techniques and for process chemistry groups optimising phosphonic acid installation on heterocyclic scaffolds.

Quote Request

Request a Quote for (Piperidin-4-yl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.